1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid typically involves the reaction of 1,3-dimethylpyrazole with appropriate carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the carboxylation process .
Chemical Reactions Analysis
1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mechanism of Action
The mechanism of action of 1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
1,3-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
Pyrazole-5-carboxylic acid: Another related compound with similar structural features and chemical properties.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Shares structural similarities and is used in similar research applications.
The uniqueness of 1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid lies in its specific substitution pattern and the resulting chemical properties, making it a valuable tool in research settings .
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-6(4-13(2)12-5)7-3-8(9(14)15)11-10-7/h3-4H,1-2H3,(H,10,11)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRJBGUCMZMDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NNC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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